
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is an organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene typically involves the reaction of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine with nitrous acid. The reaction is carried out under acidic conditions, usually at low temperatures to prevent decomposition of the diazo compound. The general reaction scheme is as follows:
Preparation of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine: This intermediate can be synthesized by the reaction of 1-phenylhydrazine with 3-methyl-3-(1-methylpropyl)chloride in the presence of a base such as sodium hydroxide.
Formation of this compound: The intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the desired triazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene has several scientific research applications:
Biology: Studied for its potential as a mutagen and its effects on DNA.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form reactive intermediates that can damage cancer cells.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene involves the formation of reactive intermediates such as free radicals and nitrenes. These intermediates can interact with biological molecules, leading to various effects such as DNA damage and cell death. The molecular targets include nucleic acids and proteins, and the pathways involved are often related to oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-1-triazene: Lacks the 1-methylpropyl group, making it less hydrophobic.
3-Methyl-1-phenyl-1-triazene: Similar structure but without the 1-methylpropyl group.
1-Phenyl-3-(1-methylpropyl)-1-triazene: Similar but lacks the methyl group on the triazene nitrogen.
Uniqueness
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is unique due to the presence of both the 1-methylpropyl and methyl groups, which can influence its reactivity and interactions with biological molecules. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
76790-40-4 |
|---|---|
Molekularformel |
C11H17N3 |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-methyl-N-phenyldiazenylbutan-2-amine |
InChI |
InChI=1S/C11H17N3/c1-4-10(2)14(3)13-12-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
IKHFVLBUZWQPJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C)N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


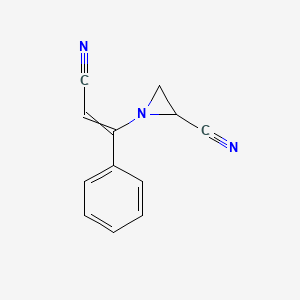


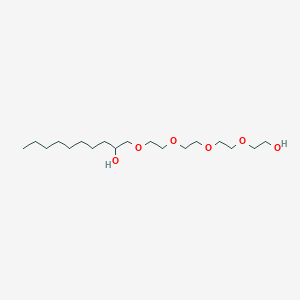
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
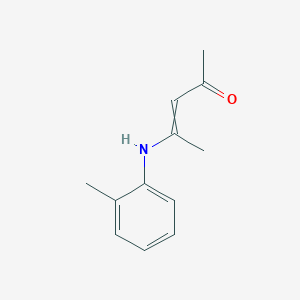

![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
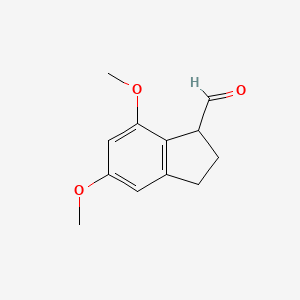


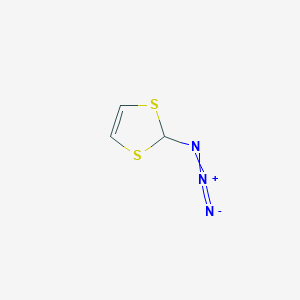
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)

